1,2-Bis(methoxymethoxy)benzene
Description
Contextualization within Aromatic Chemistry
1,2-Bis(methoxymethoxy)benzene, with the chemical formula C₁₀H₁₄O₄, is a derivative of catechol (1,2-dihydroxybenzene) where the hydroxyl groups are protected by methoxymethyl ethers. sigmaaldrich.com This protection strategy is crucial in multi-step syntheses, preventing the acidic protons of the hydroxyl groups from interfering with subsequent reactions. The benzene (B151609) ring, with its electron-rich nature, can undergo various electrophilic substitution reactions, and the MOM groups influence the regioselectivity of these transformations. The compound typically appears as a liquid. sigmaaldrich.com
Significance of the Methoxymethoxy (MOM) Group in Organic Synthesis
The methoxymethoxy (MOM) group is a widely used protecting group for alcohols in organic synthesis. adichemistry.comwikipedia.org Its popularity is due to several advantageous characteristics:
Ease of Introduction: The MOM group can be readily introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Other methods include the use of dimethoxymethane (B151124) (methylal) with an acid catalyst. adichemistry.com
Stability: MOM ethers are stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing environments, with a general stability in a pH range of 4 to 12. adichemistry.com
Selective Removal (Deprotection): The MOM group is an acetal (B89532) and is therefore sensitive to acidic conditions. This allows for its selective removal in the presence of other protecting groups that are stable to acid. adichemistry.comwikipedia.org Various methods have been developed for the deprotection of MOM ethers, including using mineral acids like HCl, or Lewis acids such as bismuth triflate, which can be used in an aqueous medium at room temperature. oup.comorgsyn.org Other efficient methods involve using silica-supported sodium hydrogen sulfate (B86663) or p-toluenesulfonic acid (pTSA) under solvent-free conditions. organic-chemistry.orgbenthamdirect.com
The ability to selectively protect and deprotect hydroxyl groups is a cornerstone of modern organic synthesis, enabling the construction of complex natural products and other target molecules.
Research Perspectives and Trajectories
Research involving this compound and related MOM-protected catechols is multifaceted. Current and future research directions include:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring milder, more efficient, and environmentally friendly methods for the protection and deprotection of MOM ethers. benthamdirect.com This includes the development of new catalysts and reaction conditions that offer higher chemoselectivity. rsc.org
Synthesis of Complex Molecules: this compound serves as a key starting material for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and materials with specific electronic or optical properties. For instance, it has been used in the synthesis of 1,2,3-triazole analogues of combretastatin, which have potential biological activity. uio.no
Materials Science: The unique electronic properties of the catechol moiety, once deprotected, make these compounds interesting for materials science applications. Research is ongoing in the development of polymers and other materials derived from this compound and its derivatives for applications in electronics and nanotechnology. csic.es For example, derivatives have been used in the fabrication of nanoparticles with unique optical properties and in the development of hydrophobic coatings. csic.es
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound.
Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 3688-89-9 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₄O₄ | sigmaaldrich.com |
| InChI Key | OOHFHWWIDAGLRC-UHFFFAOYSA-N | sigmaaldrich.com |
Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | ≥98.0% (by GC) | vwr.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-13-9-5-3-4-6-10(9)14-8-12-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHFHWWIDAGLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499844 | |
| Record name | 1,2-Bis(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3688-89-9 | |
| Record name | 1,2-Bis(methoxymethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3688-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Bis Methoxymethoxy Benzene and Analogues
Classical Approaches to Methoxymethylation of Catechols and Phenols
The protection of hydroxyl groups, particularly in catechols and phenols, is a fundamental transformation in organic chemistry. The methoxymethyl (MOM) ether is a commonly used protecting group due to its stability under various conditions and its relatively straightforward removal under acidic conditions.
Reaction with Chloromethyl Methyl Ether and Stoichiometric Bases
The most traditional and widely employed method for the synthesis of 1,2-Bis(methoxymethoxy)benzene involves the reaction of catechol (1,2-dihydroxybenzene) with chloromethyl methyl ether (CH₃OCH₂Cl, MOM-Cl). This reaction is a type of Williamson ether synthesis, where the phenoxide ions, generated by a stoichiometric amount of base, act as nucleophiles and displace the chloride from MOM-Cl. wikipedia.org
Commonly used bases for this transformation include alkali metal hydrides (like sodium hydride, NaH), carbonates (such as potassium carbonate, K₂CO₃), and sterically hindered non-nucleophilic amines (like N,N-diisopropylethylamine, DIPEA). nih.govorgsyn.orgrsc.org The choice of base and solvent is crucial and depends on the specific substrate and desired reaction conditions. For instance, the reaction of resorcinol, a structural isomer of catechol, with MOM-Cl is effectively carried out using potassium carbonate in acetonitrile. rsc.org
Caution: Chloromethyl methyl ether is recognized as a human carcinogen and is classified as an extremely hazardous substance. wikipedia.orgorgsyn.org Its handling requires strict safety protocols. wikipedia.org Classical preparations of MOM-Cl could also yield the highly dangerous bis(chloromethyl) ether as a byproduct. orgsyn.org
Optimized Conditions for Preparation
Optimizing the preparation of MOM-protected catechols involves fine-tuning reaction parameters to maximize yield, minimize side products, and ensure safe handling of reagents. Safer, in situ methods for generating MOM-Cl have been developed to avoid handling the neat carcinogen. wikipedia.orgorgsyn.org One such method involves the reaction of dimethoxymethane (B151124) with acetyl chloride, which produces a solution of MOM-Cl that can be used directly. wikipedia.orgorgsyn.org
The selection of solvent and temperature is also critical for optimization. For example, the protection of the catechol group in quercetin (B1663063) has been achieved using chloromethyl ether and potassium carbonate in dry acetone (B3395972) under reflux. nih.gov In another instance, the protection of an alcohol was optimized using N,N-diisopropylethylamine in toluene (B28343), with the temperature carefully maintained below 25°C to control the reaction's exothermicity. orgsyn.org For the synthesis of 1,3,5-tris(methoxymethoxy)benzene from phloroglucinol (B13840), conditions using sodium hydride in dimethylformamide (DMF) at low temperatures (-5°C) were found to be effective. google.com
The following table summarizes various conditions reported for the methoxymethylation of phenols and related compounds.
| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Quercetin derivative | Chloromethyl ether, K₂CO₃ | Dry Acetone | Reflux | 6 h | N/A | nih.gov |
| Resorcinol | MOM-Cl, K₂CO₃ | Dry CH₃CN | 0°C to r.t. | Overnight | 94% | rsc.org |
| α-Phenethyl alcohol | In situ MOM-Cl, DIPEA | Toluene | < 25°C | 12 h | N/A | orgsyn.org |
| Phloroglucinol | MOM-Cl, NaH | DMF | -5°C | 5 h | N/A | google.com |
| 2,6-di(methoxymethoxy)aniline | Di-tert-butyldicarbonate, DMAP | Tetrahydrofuran (B95107) | Reflux | 24 h | Good | iucr.org |
Table 1: Comparative data on optimized conditions for methoxymethylation.
Advanced Synthetic Routes
To overcome the limitations and hazards of classical methods, advanced synthetic routes focusing on catalytic processes and improved efficiency have been developed.
Catalytic Methoxymethylation Strategies
The development of catalytic methods for methoxymethylation offers advantages in terms of reagent economy, milder reaction conditions, and potential for catalyst recycling. Several catalytic systems have been reported for the efficient protection of alcohols and phenols.
Notable examples include:
Zirconium(IV) and Tin(IV) Catalysts: Zirconyl triflate (ZrO(OTf)₂) and high-valent tin complexes like [SnIV(Br8TPP)(OTf)₂] have been shown to be highly efficient and reusable catalysts for the selective methoxymethylation of alcohols and phenols, often under solvent-free conditions. acs.org
Electrochemical Methods: A modern, green approach involves the electrochemical methoxymethylation of alcohols. acs.org This method avoids the use of hazardous reagents like MOM-Cl and represents a safer, more sustainable alternative for preparing MOM ethers. acs.orgresearchgate.net Anodic oxidation techniques, particularly when performed in flow electrolysis cells, can overcome issues like low current efficiency and over-oxidation. researchgate.net
One-Pot and Multicomponent Synthetic Protocols
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that reduce the number of separate purification steps, save time, and minimize waste. acsgcipr.orgorganic-chemistry.org These reactions are designed to combine several transformations in a single reaction vessel.
A relevant example is the Fe(III)-catalyzed one-pot multicomponent coupling of catechols, ammonium (B1175870) acetate, and benzyl (B1604629) alcohols or ethers to synthesize benzoxazole (B165842) derivatives. nih.govnih.gov While the final product is not this compound, this protocol demonstrates a sophisticated one-pot transformation that begins with a catechol core, highlighting the potential for developing similar MCRs for producing MOM-protected catechols directly. nih.govnih.gov The principles of MCRs—converging multiple reactants in a single, atom-economical step—are ideally suited for creating complex molecules from simple precursors efficiently. acsgcipr.org
Industrial-Scale Production Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations:
Safety and Handling: The primary concern is the use of chloromethyl methyl ether (MOM-Cl). Due to its carcinogenicity, strict regulations and specialized handling procedures are required. wikipedia.org The development of in situ generation methods is a significant advantage for industrial applications, as it obviates the need to transport and store large quantities of this hazardous material and reduces the risk of forming the extremely potent carcinogen bis(chloromethyl) ether. wikipedia.orgorgsyn.org
Process Efficiency and Sustainability: For industrial production, efficiency is paramount. Catalytic and one-pot procedures are highly attractive as they reduce the number of steps, decrease energy consumption, and minimize waste, aligning with the principles of green chemistry. acsgcipr.org Electrochemical methods, in particular, offer a promising green and safe alternative to traditional chemical oxidants or reagents. researchgate.net
Cost and Availability of Raw Materials: The cost-effectiveness of the synthesis is crucial. Reagents like catechol, dimethoxymethane, and acetyl chloride are relatively inexpensive and readily available. The choice of catalysts that are cheap, robust, and recyclable is a key factor in designing an economically viable industrial process. acs.org
Waste Management: The high atom economy of multicomponent reactions and the reduction in workup steps significantly decrease the generation of chemical waste. acsgcipr.org Solvents and byproducts must be managed responsibly, with a preference for recyclable solvents and benign byproducts like water or simple salts. acsgcipr.org
Optimization for Enhanced Yields and Purity
Optimizing the synthesis of this compound is crucial for maximizing product output and ensuring high purity, which is essential for its subsequent applications. Key parameters that are often adjusted include the choice of reagents, reaction temperature, and purification methods.
Initial efforts in similar syntheses have sometimes resulted in low selectivity and yields of less than 20%. whiterose.ac.uk To counter this, systematic optimization using factorial design of experiments can be employed to identify the most influential factors and their interactions, leading to a more robust and efficient process. whiterose.ac.uk
Several strategies can be employed to enhance the efficiency and selectivity of the Williamson ether synthesis for preparing compounds like this compound:
Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs) can significantly improve reaction rates and yields. numberanalytics.comcrdeepjournal.org These catalysts, often quaternary ammonium salts, facilitate the transfer of the anionic phenoxide from an aqueous or solid phase to the organic phase containing the alkylating agent. numberanalytics.comcrdeepjournal.org This technique can lead to higher selectivity and can be conducted under milder conditions. crdeepjournal.org
Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in Williamson ether syntheses. numberanalytics.comlabinsights.nl This method provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. researchgate.net
Advanced Alkoxide Precursors: The development of more reactive and selective alkoxide precursors can also enhance the synthesis. numberanalytics.com
Purification Techniques: High-purity product is often obtained through distillation or recrystallization. For laboratory-scale purification, column chromatography is a common method.
Table 1: Optimization Parameters for Williamson Ether Synthesis
| Parameter | Traditional Method | Optimized Approach | Benefit |
| Catalyst | Stoichiometric base | Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salts) | Increased reaction rate, milder conditions, improved selectivity. numberanalytics.comcrdeepjournal.org |
| Heating | Conventional heating | Microwave Irradiation | Reduced reaction times, higher yields, fewer byproducts. numberanalytics.comlabinsights.nl |
| Reagents | Standard alkoxides | More reactive and selective alkoxide precursors | Enhanced reactivity and selectivity. numberanalytics.com |
| Purification | Basic extraction | Column Chromatography, Distillation, Recrystallization | High purity of the final product. |
Continuous-Flow Reactor Systems in Large-Scale Synthesis
For the large-scale production of this compound and its analogues, continuous-flow reactor systems offer significant advantages over traditional batch processing. Flow chemistry provides enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly for highly exothermic or hazardous reactions. beilstein-journals.orgthalesnano.com
Continuous-flow systems can be designed to handle high-throughput synthesis, enabling the production of kilograms of material per day. thalesnano.comwiley-vch.de These systems often consist of pumps to deliver reagents, a reactor coil or packed bed where the reaction occurs, and a back-pressure regulator to control the pressure and allow for heating solvents above their boiling points safely. thalesnano.com The use of microreactors within these systems allows for rapid mixing and efficient heat transfer due to their high surface-to-volume ratio. beilstein-journals.org
The benefits of using continuous-flow reactors in synthesis include:
Enhanced Safety: Better control over reaction temperature and pressure minimizes the risk of runaway reactions. thalesnano.com
Increased Efficiency and Yield: Precise control over stoichiometry and residence time often leads to higher yields and purity. mit.edu
Scalability: Processes developed on a lab-scale flow system can often be scaled up more directly and efficiently than batch processes. wiley-vch.de
Automation: Flow systems can be automated for continuous production with minimal manual intervention. nih.gov
Recent advancements have seen the development of integrated flow systems that combine synthesis with in-line purification, further streamlining the manufacturing process. nih.gov For instance, a flow process can be directly coupled with liquid-liquid extraction and crystallization units. nih.gov
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis
| Feature | Batch Synthesis | Continuous-Flow Synthesis |
| Heat Transfer | Often inefficient, leading to hotspots. | Highly efficient due to high surface-to-volume ratio. beilstein-journals.org |
| Mass Transfer | Can be limited by mixing efficiency. | Rapid and efficient mixing. beilstein-journals.org |
| Safety | Higher risk of thermal runaway. | Enhanced temperature and pressure control. thalesnano.com |
| Scalability | Challenging to scale up directly. | More straightforward and predictable scalability. wiley-vch.de |
| Productivity | Limited by reactor size and cycle time. | High throughput, capable of kg/day production. thalesnano.comwiley-vch.de |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally and economically sustainable processes. yale.edu These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.edutradebe.com
Atom Economy Maximization
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. yale.edusavemyexams.com
Addition reactions typically have a 100% atom economy as all reactant atoms are incorporated into the single product. savemyexams.com In contrast, substitution and elimination reactions, like the Williamson ether synthesis, generate byproducts, leading to lower atom economy. savemyexams.com The goal is to design synthetic routes with fewer steps and higher atom economy to reduce waste and resource consumption. savemyexams.com
Minimization of Derivatives (Protection/Deprotection)
One of the twelve principles of green chemistry is to avoid or minimize the use of derivatives, such as protecting groups, as they require additional reagents and generate waste. yale.edutradebe.comnih.gov The synthesis of this compound involves the use of the methoxymethyl (MOM) group, which is a protecting group for the hydroxyl functions of catechol.
While the use of protecting groups is sometimes unavoidable to achieve the desired chemical transformation, green chemistry encourages the development of synthetic routes that eliminate these steps. acs.org In cases where protection is necessary, it is important to choose protecting groups that can be introduced and removed with high efficiency and under environmentally benign conditions. The MOM group is often used, but its introduction typically involves chloromethyl methyl ether (MOMCl), which can be hazardous. Alternative, safer methods for introducing the MOM group, such as using dimethoxymethane with a catalyst, are preferred. orgsyn.org
Enzymatic reactions are often highly specific and can eliminate the need for protecting groups altogether. acs.org While not directly applicable to the standard synthesis of this compound, this highlights a direction for future research in developing greener synthetic pathways for related compounds.
Energy Efficiency in Reaction Design
Chemical processes should be designed to minimize energy consumption, as this has both environmental and economic impacts. yale.edutradebe.com Whenever possible, synthetic methods should be conducted at ambient temperature and pressure. yale.edunih.gov
Several strategies can be employed to improve the energy efficiency of the synthesis of this compound:
Catalysis: The use of catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions, thereby saving energy. bdu.ac.in Phase-transfer catalysts in the Williamson ether synthesis can contribute to this goal. numberanalytics.com
Process Integration: In large-scale production, integrating heat exchangers can recover and reuse waste heat from the process, significantly improving the net energy efficiency. researchgate.netcetjournal.it For example, modifications in a dimethyl ether synthesis process, including the addition of a heat exchanger, have been shown to increase net energy efficiency to as high as 98.83%. researchgate.net
Alternative Energy Sources: Research is ongoing into the use of alternative energy sources like ultrasound and light to drive chemical reactions. numberanalytics.com
Utilization of Safer Solvents and Auxiliaries
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation and potential environmental and health impacts. wordpress.comacs.org The ideal is to avoid the use of solvents altogether, but when necessary, innocuous solvents should be chosen. yale.edunih.gov
In the synthesis of this compound, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used. richmond.edu However, these solvents have associated health and environmental concerns. whiterose.ac.uk Green chemistry principles encourage the replacement of such solvents with safer alternatives. wordpress.comusc.edu
Some strategies for greener solvent use include:
Solvent Replacement: Guides have been developed to help chemists select safer solvents. For example, 2-Methyltetrahydrofuran (2-MeTHF) is considered a greener alternative to THF. whiterose.ac.uk Water is also an attractive green solvent, and methods are being developed to carry out Williamson ether synthesis in aqueous media using surfactants as catalysts. tandfonline.comresearchgate.net
Solvent-Free Conditions: Where possible, performing reactions under solvent-free conditions is the most environmentally friendly option. tandfonline.com
Biorenewable Solvents: The use of solvents derived from renewable feedstocks, such as bio-based ethanol (B145695) or acetone, is another green alternative. usc.edu
5 Waste Prevention Strategies
In the synthesis of this compound and its analogues, the implementation of waste prevention strategies is paramount, aligning with the principles of green chemistry. researchgate.netresearchgate.net These strategies aim to minimize the environmental impact by reducing the generation of hazardous substances, improving atom economy, and decreasing the consumption of reagents and energy. researchgate.netacs.org The protection of catechols to form acetals like this compound traditionally involves methods that can be resource-intensive and generate significant waste streams. Therefore, modern synthetic chemistry emphasizes the development of cleaner, more efficient alternatives. organic-chemistry.orgepa.ie
Key approaches to waste prevention in this context include maximizing atom economy, employing catalytic reagents, reducing the use of hazardous solvents, and streamlining synthetic sequences to minimize intermediate purification steps. acs.orgnih.gov
Atom Economy and Reagent Selection
A fundamental principle of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum amount of reactant atoms into the final product. acs.org The conventional synthesis of methoxymethyl (MOM) ethers often utilizes chloromethyl methyl ether (MOM-Cl) in the presence of a base. This process suffers from poor atom economy as it generates stoichiometric amounts of salt byproducts (e.g., sodium chloride) that must be removed and disposed of. researchgate.net
To circumvent this, alternative, less hazardous reagents and synthetic routes are sought. An electro-oxidative approach for MOM protection has been demonstrated, which avoids the need for additional bases and produces methanol (B129727) as the only byproduct. researchgate.net Another strategy involves the use of zinc(II) salt catalysts (0.01 mol%) for the reaction between acetals and acid halides to generate haloalkyl ethers, which can then be used for protection. This catalytic approach minimizes the excess use of carcinogenic reagents. organic-chemistry.org
Catalytic and Solvent-Free Methodologies
The shift from stoichiometric reagents to catalytic systems is a cornerstone of waste prevention. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing both waste and cost. researchgate.netnih.gov
Several studies have demonstrated the use of solid acid catalysts for the formation of acetals and ketals, the same functional group present in this compound. For instance, mesoporous molecular sieves like Al-SBA-15 have been successfully employed to catalyze the protection of hydroxyl groups under solvent-free conditions, offering an efficient and environmentally friendly process. researchgate.net Similarly, tungstosilicic acid supported on activated carbon has proven to be a highly active and reusable catalyst for acetal (B89532) synthesis. nih.gov
Enzymatic catalysis also presents a green alternative. Immobilized tyrosinase has been used for the selective synthesis of catechols, which are the precursors to this compound. Such biocatalytic methods operate under mild, environmentally benign conditions and can lead to high yields and selectivity, thereby preventing the waste associated with harsh chemical procedures. nih.gov
The following table summarizes various catalytic approaches relevant to the formation of acetal protecting groups, highlighting their waste prevention benefits.
| Catalyst | Substrate(s) | Reaction Conditions | Yield | Waste Prevention Aspect | Reference |
| Al-SBA-15 | Catechol, Benzaldehyde | Solvent-free, 358 K | High (not specified) | Heterogeneous catalyst, solvent-free conditions. researchgate.net | researchgate.net |
| Tungstosilicic Acid / Activated Carbon | Aldehyde/Ketone, Glycol | Cyclohexane, 1.0 h reaction | 56.7% - 87.9% | Reusable heterogeneous catalyst. nih.gov | nih.gov |
| Immobilized Tyrosinase | Phenols | Aqueous medium, with ascorbic acid | Quantitative | Biocatalyst, mild conditions, avoids hazardous reagents. nih.gov | nih.gov |
| Pd-catalyst / PyrDipSi Directing Group | Phenols | Acetic Acid, 120 °C | Not specified | C-H activation avoids pre-functionalization steps. acs.org | acs.org |
Pot-Economy and Reduction of Unnecessary Derivatization
Reactivity and Mechanistic Investigations of 1,2 Bis Methoxymethoxy Benzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.commsu.edulibretexts.org The mechanism generally involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the rapid removal of a proton to restore aromaticity. masterorganicchemistry.commsu.edulibretexts.org The rate and regioselectivity of this reaction are heavily influenced by the nature of the substituents already present on the benzene ring. libretexts.orgcognitoedu.org
Regioselectivity and Directing Effects of Methoxymethoxy Groups
The methoxymethoxy (-OCH₂OCH₃) group is classified as an electron-donating group. The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that can be delocalized into the π-system of the ring through resonance. libretexts.orgpressbooks.pub This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org
This electron-donating nature makes the methoxymethoxy group an ortho, para-director. libretexts.orgpressbooks.pub The resonance structures of the arenium ion intermediate show that the positive charge is delocalized onto the ortho and para positions relative to the substituent. youtube.com The ability of the oxygen's lone pair to further stabilize the positive charge when the electrophile attacks at the ortho or para position is a key factor. pressbooks.pub
In the case of 1,2-bis(methoxymethoxy)benzene, both substituents activate the ring and direct incoming electrophiles to the positions ortho and para to them. The directing effects of the two groups are cooperative, reinforcing substitution at specific positions. libretexts.org Given the 1,2-substitution pattern, the positions ortho to one group are meta or para to the other. The primary sites for electrophilic attack are the 4- and 5-positions, which are para to one methoxymethoxy group and meta to the other. The 3- and 6-positions are ortho to one group and ortho to the other, making them also potential, though often sterically hindered, sites of reaction.
Influence of Steric Hindrance on Substitution Patterns
While the electronic effects of the methoxymethoxy groups strongly favor ortho and para substitution, steric hindrance plays a crucial role in determining the final product distribution. libretexts.org The methoxymethoxy groups are relatively bulky, and this steric bulk can hinder the approach of an electrophile to the positions immediately adjacent to them (the 3- and 6-positions).
Consequently, electrophilic substitution on this compound often shows a preference for the less sterically crowded 4- or 5-positions. nih.gov The extent of this preference depends on the size of the incoming electrophile. Larger electrophiles will exhibit a greater tendency to react at the more accessible para positions. This interplay between electronic activation and steric hindrance allows for a degree of control over the substitution pattern.
Mechanistic Pathways of Substitution
The mechanism for electrophilic aromatic substitution on this compound follows the general two-step pathway. masterorganicchemistry.commsu.edulibretexts.org
Formation of the Electrophile: A strong electrophile (E⁺) is generated, often through the use of a Lewis acid or Brønsted acid catalyst. total-synthesis.commakingmolecules.com
Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π-system of the this compound ring attacks the electrophile. This is the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.commsu.edu The attack preferentially occurs at the positions most activated by the methoxymethoxy groups and least sterically hindered, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion).
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comlibretexts.org
The stability of the intermediate arenium ion is key to the regiochemical outcome. Attack at the ortho or para positions allows for resonance structures where the positive charge is delocalized onto the carbon bearing the methoxymethoxy group, which can be further stabilized by the lone pair of the adjacent oxygen atom. youtube.com
Protecting Group Chemistry: Formation and Cleavage of Methoxymethyl Ethers
The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions in organic synthesis due to its stability under a range of conditions, particularly basic and weakly acidic media. rsc.org The formation of this compound involves the protection of the two hydroxyl groups of catechol. The deprotection of these MOM ethers is a critical step in many synthetic sequences. cem.com
Acid-Catalyzed Hydrolysis and Deprotection Mechanisms
The cleavage of methoxymethyl ethers is most commonly achieved under acidic conditions. vaia.com The general mechanism for the acid-catalyzed hydrolysis of a MOM ether involves the following steps:
Protonation: The ether oxygen of the methoxymethyl group is protonated by an acid, making it a better leaving group.
Formation of a Carbocation: The protonated ether cleaves to form an alcohol (the deprotected phenol (B47542) in this case) and a resonance-stabilized methoxymethyl cation. oup.com
Reaction with Nucleophile: The methoxymethyl cation is then trapped by a nucleophile, which is typically water in hydrolysis reactions, to form an unstable hemiacetal. stackexchange.com
Decomposition: The hemiacetal readily decomposes to yield methanol (B129727) and formaldehyde. stackexchange.com
Various acidic reagents can be employed for this deprotection.
Table 1: Reagents for Acid-Catalyzed Deprotection of MOM Ethers
| Reagent System | Conditions | Notes |
|---|---|---|
| Protic Acids (e.g., HCl, H₂SO₄) | Aqueous solution | Strong acids, can affect other acid-sensitive functional groups. rsc.org |
| Lewis Acids (e.g., ZnBr₂, TMSOTf) | Aprotic or protic solvents | Can offer milder conditions and improved selectivity. rsc.orgresearchgate.net |
| Silica-supported Sodium Hydrogen Sulfate (B86663) (NaHSO₄-SiO₂) | Dichloromethane, room temperature | A mild, efficient, and heterogeneous catalyst for the deprotection of phenolic MOM ethers. nih.govorganic-chemistry.org |
The rate of hydrolysis can be influenced by factors such as the strength of the acid and the presence of other nucleophiles. For instance, the reaction is accelerated by the presence of halide ions when using hydrohalic acids. oup.com
Chemoselective Deprotection Strategies
In complex molecules containing multiple protecting groups, the ability to selectively remove one type of protecting group while leaving others intact is crucial. This is known as chemoselective deprotection. rsc.org
Several methods have been developed for the chemoselective deprotection of MOM ethers in the presence of other protecting groups. For example, a system of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl has been shown to be a mild and highly chemoselective method for the deprotection of MOM ethers. rsc.orgrsc.org This method can be used in the presence of other acid-labile groups.
Another strategy involves the use of silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), which is highly selective for the cleavage of phenolic MOM ethers while leaving other functional groups, such as aliphatic MOM ethers, esters, and other protecting groups, unaffected. nih.govorganic-chemistry.orgresearchgate.net This selectivity is particularly valuable in the synthesis of complex natural products. organic-chemistry.org The reaction proceeds at room temperature with short reaction times and high yields. organic-chemistry.org
The choice of solvent can also play a role in chemoselectivity. For instance, in CBr₄-mediated hydrolysis, the use of different alcohols as solvents can achieve selective deprotection between silyl (B83357) and MEM (methoxyethoxymethyl) protected alcohols. researchgate.net
Table 2: Chemoselective Deprotection Methods for MOM Ethers
| Reagent/System | Selectivity | Reference |
|---|---|---|
| TMSOTf / 2,2'-bipyridyl | Deprotects MOM ethers in the presence of other acid-sensitive groups. | rsc.orgrsc.org |
| NaHSO₄-SiO₂ | Highly selective for phenolic MOM ethers over other functional groups. | nih.govorganic-chemistry.orgresearchgate.net |
These strategies highlight the versatility of the MOM group and the sophisticated methods available to chemists for its selective removal, enabling the synthesis of complex molecular architectures.
Stability under Basic and Reducing Conditions
The methoxymethoxy (MOM) protecting group is characterized by its notable stability under basic and reducing conditions, which is a key feature for its application in multi-step synthesis. organic-chemistry.org This stability allows for a wide array of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl groups.
Research and established synthetic methodologies have shown that MOM ethers are stable to strong bases such as sodium hydride (NaH) and various organometallic reagents. clockss.org They are also resistant to cleavage by common reducing agents, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂/Ni, H₂/Rh). organic-chemistry.orgtcichemicals.com This robustness makes this compound a suitable substrate for reactions requiring basic or reductive environments, ensuring the integrity of the protected catechol moiety. The stability profile of the MOM group under various conditions is well-documented, highlighting its resilience to basic, nucleophilic, and reductive environments while being labile to acids. organic-chemistry.orgtcichemicals.com
Oxidation and Reduction Reactions
Formation of Quinones and Other Oxidized Derivatives
The oxidation of this compound is intrinsically linked to the chemistry of its deprotected form, catechol. Catechol is readily oxidized to form o-benzoquinone. rrjournals.comcymitquimica.comuio.no This transformation can be accomplished using various oxidizing agents.
A prevalent reagent for the oxidation of catechols and hydroquinones, as well as their ether derivatives, is ceric ammonium (B1175870) nitrate (B79036) (CAN). rrjournals.comsamaterials.comwikidoc.orgwikipedia.org CAN is a powerful one-electron oxidant that effectively converts these substrates into their corresponding quinones. wikidoc.orgwikipedia.org The oxidation of hydroquinone (B1673460) dimethyl ethers with CAN proceeds via oxidative demethylation to yield the quinone. rrjournals.com While direct oxidation of this compound to a quinone is less common without prior deprotection, strong oxidizing systems can effect the transformation. The general methodology for synthesizing benzoquinones often involves the oxidation of appropriately substituted hydroxy, amino, or methoxy (B1213986) aromatic compounds with reagents like CAN, silver oxides, or Fremy's salt. thieme-connect.de
The catechol moiety itself is known to be sensitive to oxidation, which can lead to the formation of 1,2-benzoquinones, a reaction that can be a consideration in the chemistry of related natural products. uio.no
Conversion of Methoxymethoxy Groups to Hydroxyl Functions
The conversion of the methoxymethoxy groups in this compound to hydroxyl functions, a process known as deprotection, is a fundamental reaction that restores the original catechol structure. This cleavage is most commonly achieved under acidic conditions. wikipedia.orgmasterorganicchemistry.com
A variety of acidic reagents can be employed for this purpose. Strong acids such as hydrochloric acid (HCl) in a suitable solvent like tetrahydrofuran (B95107) (THF) or methanol are effective. clockss.org The mechanism involves protonation of one of the ether oxygens, which turns it into a good leaving group, followed by nucleophilic attack by a counter-ion or solvent. masterorganicchemistry.com Lewis acids are also widely used for the cleavage of MOM ethers. wikipedia.org
For syntheses requiring milder conditions to avoid decomposition of sensitive functional groups, heterogeneous acid catalysts have been developed. One such efficient method involves the use of silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂), which facilitates the chemoselective deprotection of phenolic MOM ethers at room temperature in excellent yields. organic-chemistry.org
| Deprotection Method | Reagent(s) | Conditions | Typical Application |
| Strong Acid Hydrolysis | Conc. HCl / MeOH | Reflux | Standard deprotection |
| Lewis Acid Cleavage | ZnBr₂ / n-PrSH | <10 min | Rapid and selective deprotection researchgate.net |
| Heterogeneous Catalysis | NaHSO₄·SiO₂ | CH₂Cl₂, Room Temp | Mild deprotection of phenolic MOM ethers organic-chemistry.org |
| General Acid Cleavage | Brønsted or Lewis Acids | Variable | General cleavage of MOM ethers wikipedia.org |
Coupling Reactions and Functionalization
Carbon-Carbon Bond Forming Reactions (e.g., Palladium-Catalyzed Cross-Coupling)
Derivatives of this compound are valuable substrates in carbon-carbon bond-forming reactions, particularly in palladium-catalyzed cross-coupling. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures. rsc.orgmt.com The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example. mt.commdpi.com
To participate in these reactions, the this compound ring must first be functionalized with a suitable group, typically a halide (e.g., bromo or iodo) or a triflate. For instance, a bromo- or iodo-substituted this compound can be prepared and subsequently used in Suzuki-Miyaura coupling reactions with various boronic acids to form biaryl compounds. clockss.org
An illustrative example involves the synthesis of quinone dimers, where a MOM-protected iodohydroquinone derivative is converted to an arylboronic acid. clockss.org This boronic acid is then subjected to a Suzuki coupling with another aryl halide, demonstrating the compatibility of the MOM-protected scaffold with the conditions of palladium catalysis. clockss.org The robustness of these catalysts allows for the coupling of a wide range of functionalized aryl halides and heteroaryl halides. mit.edu
| Reaction Type | Catalyst System | Coupling Partners | Product Type |
| Suzuki-Miyaura Coupling | Pd Complex (e.g., Pd(PPh₃)₄) / Base | Arylboronic acid + Aryl halide | Biaryl |
| Heck Coupling | Pd Catalyst / Base | Alkene + Aryl halide | Substituted Alkene |
| Sonogashira Coupling | Pd/Cu Catalysts / Base | Terminal Alkyne + Aryl halide | Aryl-substituted Alkyne |
Introduction of Diverse Functional Groups
The introduction of new functional groups onto the this compound ring is essential for creating derivatives used in further synthetic transformations. This can be achieved through several strategies, including electrophilic aromatic substitution and directed ortho-lithiation.
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. hu.edu.jomasterorganicchemistry.com The two methoxymethoxy groups are electron-donating and act as ortho, para-directors. However, the positions ortho to these groups are already substituted, and the remaining two positions (4 and 5) are sterically hindered and electronically influenced by both groups, which can lead to challenges in selectivity. Common EAS reactions include halogenation (bromination, iodination) and nitration. hu.edu.jomakingmolecules.com
A more powerful and regioselective method for functionalizing aromatic rings is directed ortho-lithiation (DoM). ksu.edu.saacs.org This process involves treating a substrate containing a directing metalating group (DMG) with a strong base like an alkyllithium. acs.org The DMG coordinates the lithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups. ksu.edu.sa While the MOM ether group (OCH₂OMe) is considered a strong DMG, the presence of two such groups on adjacent carbons in this compound presents a complex case for regioselectivity. ksu.edu.sapsu.edu Nevertheless, this strategy has been used to synthesize functionalized derivatives, such as the introduction of an ethynyl (B1212043) group onto a related substituted bis(methoxymethoxy)benzene system. uio.no
Comparative Reactivity with Related Benzene Derivatives
The reactivity of an aromatic ring in electrophilic substitution reactions is profoundly influenced by the nature of the substituents it carries. Substituents can either increase (activate) or decrease (deactivate) the electron density of the benzene ring, thereby affecting the rate of reaction with an electrophile. msu.edustudymind.co.uklibretexts.org The compound this compound features two methoxymethoxy (-OCH₂OCH₃) groups, which dictate its chemical behavior in comparison to other substituted benzenes.
The methoxymethoxy group, similar to the simpler methoxy (-OCH₃) and hydroxyl (-OH) groups, is a strong activating group. libretexts.orgorganicchemistrytutor.com The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation of electron density, known as a positive resonance effect (+R or +M), significantly increases the nucleophilicity of the benzene ring, making it much more reactive towards electrophiles than unsubstituted benzene. msu.eduorganicchemistrytutor.com For instance, anisole (B1667542) (methoxybenzene) undergoes electrophilic substitution approximately 10,000 times faster than benzene. msu.edulibretexts.org With two such activating groups present, this compound is expected to be even more reactive.
In contrast, benzene derivatives with electron-withdrawing substituents, such as nitrobenzene (B124822) (-NO₂), are strongly deactivated and react much more slowly than benzene. msu.edulibretexts.org Alkyl-substituted benzenes like toluene (B28343) are considered weakly activated. libretexts.org Therefore, the reactivity of this compound is substantially higher than that of benzene, toluene, and especially nitrobenzene, placing it in the category of highly activated aromatic compounds.
Structural and Electronic Influences on Reaction Pathways
Electronic Effects: The electronic influence of a substituent is a combination of its inductive and resonance effects. msu.eduulethbridge.ca
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxymethoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. msu.edu
Resonance Effect (+R): The lone pairs on the oxygen atom adjacent to the ring are delocalized into the π-system. This effect donates electron density to the ring, particularly at the ortho and para positions. organicchemistrytutor.com
For oxygen-containing substituents, the resonance effect is dominant, leading to a net activation of the ring. msu.edulibretexts.org This increased electron density is most pronounced at the carbons ortho and para to the substituent, making these positions the primary sites for electrophilic attack. organicchemistrytutor.com Consequently, the methoxymethoxy group is an ortho, para-director. In this compound, both groups activate the ring. The directing influence is additive, meaning the incoming electrophile will be directed to positions that are ortho or para to the activating groups. masterorganicchemistry.com
Structural (Steric) Effects: The methoxymethoxy group is significantly bulkier than a hydrogen atom or even a methoxy group. This steric bulk can hinder the approach of an electrophile to the positions immediately adjacent (ortho) to the substituent. masterorganicchemistry.comnumberanalytics.com In electrophilic aromatic substitution, when electronically similar positions are available, the electrophile will preferentially attack the least sterically hindered site. masterorganicchemistry.com
For this compound, the available positions for substitution are 3, 4, 5, and 6.
Positions 3 and 6 are ortho to one -OCH₂OCH₃ group but are sterically hindered by the adjacent substituent.
Positions 4 and 5 are para to one -OCH₂OCH₃ group and meta to the other.
Due to the strong activating and ortho, para-directing nature of the methoxymethoxy groups, substitution is strongly favored at positions 4 and 5. The steric hindrance at positions 3 and 6 makes attack at these sites less likely. Therefore, electrophilic substitution on this compound is predicted to yield a mixture of 4- and 5-substituted products as the major isomers.
Table 1: Comparative Effects of Substituents on Electrophilic Aromatic Substitution This table provides a qualitative comparison of how different substituents influence the reactivity and orientation of electrophilic aromatic substitution on a benzene ring.
| Substituent | Name | Electronic Effect | Ring Reactivity | Directing Influence |
| -OCH₂OCH₃ | Methoxymethoxy | Strong +R, Weak -I | Strongly Activating | ortho, para |
| -OH | Hydroxyl | Strong +R, Weak -I | Strongly Activating | ortho, para |
| -OCH₃ | Methoxy | Strong +R, Weak -I | Strongly Activating | ortho, para |
| -CH₃ | Methyl | Weak +R, Weak +I | Weakly Activating | ortho, para |
| -H | Hydrogen | (Reference) | (Reference) | N/A |
| -Cl | Chloro | Weak +R, Strong -I | Weakly Deactivating | ortho, para |
| -NO₂ | Nitro | Strong -R, Strong -I | Strongly Deactivating | meta |
Data sourced from established principles of organic chemistry. msu.edulibretexts.orgorganicchemistrytutor.commasterorganicchemistry.comulethbridge.ca
Table 2: Predicted Regioselectivity in Electrophilic Substitution This table compares the predicted major products for the electrophilic nitration of this compound with other 1,2-disubstituted benzene derivatives, considering both electronic and steric factors.
| Starting Compound | Substituents | Key Influences | Predicted Major Product(s) |
| This compound | Two strong activators | Strong activation at positions 4 and 5 (para to one group); steric hindrance at ortho positions. | 4-Nitro-1,2-bis(methoxymethoxy)benzene |
| Catechol (1,2-Dihydroxybenzene) | Two strong activators | Strong activation at positions 4 and 5; less steric hindrance than the title compound. | 4-Nitrocatechol |
| 1,2-Dimethylbenzene (o-Xylene) | Two weak activators | Moderate activation at positions 4 and 5; less steric hindrance. | 4-Nitro-1,2-dimethylbenzene |
| 1,2-Dichlorobenzene | Two weak deactivators | Deactivation of the ring; directing effects favor position 4. | 4-Nitro-1,2-dichlorobenzene |
Predictions are based on directing effects and steric hindrance principles. masterorganicchemistry.comlibretexts.org
Role of 1,2 Bis Methoxymethoxy Benzene As a Versatile Synthetic Intermediate
Precursor in Complex Organic Molecule Synthesis
The stability of the MOM groups under many reaction conditions, coupled with their straightforward removal under acidic conditions, makes 1,2-bis(methoxymethoxy)benzene an ideal starting material or intermediate in multi-step syntheses of complex organic molecules.
This compound and its derivatives are instrumental in the total synthesis of various natural products. The protected catechol unit is a common structural motif in many biologically active compounds.
One notable application is in the synthesis of tetralin-derived natural products like 7,8-dihydroxycalamenene (B1245079) and mansonone C. nih.gov A key step in this synthesis involves the reaction of an aldehyde with the anion of 1,2-bis(methoxymethoxy)-3-methylbenzene. nih.gov The MOM groups protect the hydroxyl functions during subsequent transformations, including cyclization to form the core tetralin structure, and are later removed to yield the final natural products. nih.gov This strategy highlights the use of the protected catechol to construct specific stereoisomers. nih.gov
The compound also serves as a precursor in the synthesis of quinone-based natural product analogues. For instance, the synthesis of quinone dimers connected by π-linkers has been achieved using MOM-protected benzene (B151609) derivatives. clockss.org In a specific example, 1-tert-butyl-2,5-bis(methoxymethoxy)benzene was iodinated to produce 1-tert-butyl-4-iodo-2,5-bis(methoxymethoxy)benzene, a key intermediate for Suzuki coupling reactions to build larger systems. clockss.org The MOM groups are subsequently cleaved with hydrochloric acid to reveal the dihydroxyphenyl moieties, which are then oxidized to the target quinones. clockss.org
| Natural Product/Scaffold | Precursor Used | Key Reaction Type |
| 7,8-Dihydroxycalamenene | 1,2-Bis(methoxymethoxy)-3-methylbenzene | Anion reaction and cyclization nih.gov |
| Mansonone C | 1,2-Bis(methoxymethoxy)-3-methylbenzene | Anion reaction and cyclization nih.gov |
| Quinone Dimers | 1-tert-butyl-2,5-bis(methoxymethoxy)benzene | Suzuki Coupling clockss.org |
| Pawhuskin C | 1,2-Bis(methoxymethoxy)-4-geranyl-5-iodobenzene | Palladium-Catalyzed Cyclization thieme-connect.com |
The protected catechol structure is a valuable component in the synthesis of various fused and heterocyclic aromatic systems, which are important in materials science and medicinal chemistry.
Rhodium(I)-catalyzed reactions are employed to construct complex fused systems. For example, a domino-type sequential cyclization can produce indene/benzofuran-fused alcohols. chimia.ch This process can start from derivatives like 1-iodo-2-(methoxymethoxy)benzene, demonstrating the utility of the MOM-protected phenol (B47542) in building polycyclic structures. chimia.ch Palladium-catalyzed dehydrogenative cyclization reactions of 1,2-diaryloxybenzenes, which can be prepared from catechol, lead to the formation of dibenzofurans, a core structure in many functional materials. mdpi.com
Furthermore, this compound itself can be a direct precursor to functionalized heterocycles. It can be lithiated and then reacted with electrophiles like trimethylsilyl (B98337) chloride to produce intermediates such as (2,3-Bis(methoxymethoxy)phenyl)trimethylsilane. acs.org This intermediate is then used in further synthetic steps to create complex molecules containing stable radicals for materials science research. acs.org The synthesis of bis-heterocyclic systems, such as 1,2-bis-[1,3-thiazolidin-3-yl]ethane derivatives, showcases another application area where building blocks containing two reactive sites are joined to form larger, often symmetrical, heterocyclic structures. eurjchem.com
Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as key biosynthetic precursors to the entire flavonoid class of natural products. nih.govfabad.org.trbohrium.com The synthesis of chalcones and their subsequent cyclization to flavonoids often requires the use of protecting groups for phenol functionalities. The methoxymethyl group is well-suited for this role.
In the total synthesis of certain flavonoids, chalcone (B49325) intermediates are prepared via condensation reactions. google.com For example, the synthesis of a specific chalcone involved the acylation of 1,3,5-tris(methoxymethoxy)benzene with (E)-3-(3,4-bis(methoxymethoxy)phenyl)acrylic acid. google.com This demonstrates how MOM-protected phenyl rings are essential reactants in forming the chalcone backbone.
The synthesis of isobavachalcone (B1672217), a prenylated chalcone, utilizes a palladium-catalyzed Stille coupling followed by a Claisen-Schmidt condensation. researchgate.net A key intermediate in this route is 3-iodo-2,4-bis(methoxymethoxy)acetophenone, which undergoes condensation with 4-(methoxymethoxy)benzaldehyde (B3055510). researchgate.net The use of MOM protection on both aromatic rings prevents unwanted side reactions and allows for the successful construction of the triply protected chalcone, which is then deprotected to yield the final product. researchgate.net Similarly, a novel chalcone-based compound identified as a potential latency-reversing agent for viruses, (E)-3-(5-(adamantan-1-yl)-2,4-bis (methoxymethoxy) phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one, incorporates the bis(methoxymethoxy)phenyl moiety, highlighting its importance in creating complex, biologically active chalcones. nih.gov
The protected catechol unit can be incorporated into organometallic complexes, creating novel structures with potential applications in catalysis or materials science. The synthesis of isobavachalcone has been adapted to produce organometallic analogues. researchgate.net In these syntheses, the 4-(methoxymethoxy)benzaldehyde used in the Claisen-Schmidt condensation step is replaced with an organometallic aldehyde, such as formylferrocene, formylruthenocene, or (η5-formylcyclopentadienyl)(η4-tetraphenylcyclobutadiene)cobalt. researchgate.net This reaction, which proceeds with the MOM-protected acetophenone (B1666503) derivative, yields chalcone analogues containing organometallic sandwich moieties. researchgate.net
Another route to organometallic derivatives involves the direct functionalization of this compound. The compound can be lithiated at a specific position and then quenched with an electrophile like trimethylsilyl chloride. acs.org This creates a silylated benzene derivative that can be used in further organometallic transformations. acs.org
| Organometallic Derivative | Synthetic Strategy | Precursor Fragment |
| Ferrocenyl Chalcone Analogue | Claisen-Schmidt Condensation | 3-Iodo-2,4-bis(methoxymethoxy)acetophenone researchgate.net |
| Ruthenocenyl Chalcone Analogue | Claisen-Schmidt Condensation | 3-Iodo-2,4-bis(methoxymethoxy)acetophenone researchgate.net |
| Cobalt-complex Chalcone Analogue | Claisen-Schmidt Condensation | 3-Iodo-2,4-bis(methoxymethoxy)acetophenone researchgate.net |
| (2,3-Bis(methoxymethoxy)phenyl)trimethylsilane | Lithiation and Silylation | This compound acs.org |
Applications in Specialty Chemical Production
Beyond its role in the synthesis of discrete, complex molecules, this compound and its precursors are valuable in the production of bulk and specialty chemicals, including polymers.
The catechol unit (1,2-dihydroxybenzene) is a well-known component of various polymers and resins due to its ability to form stable complexes and participate in polymerization reactions. The use of its MOM-protected form, this compound, allows for controlled synthetic routes to monomers that are later polymerized.
For example, high-temperature phthalonitrile (B49051) polymers have been synthesized from monomers derived from dihydroxybenzene isomers. rsc.org The synthesis of 1,2-bis(3,4-dicyanophenoxy)benzene (o-BDB), a phthalonitrile monomer, starts from catechol, the parent compound of this compound. rsc.org This monomer can be cured to produce a thermosetting polymer with excellent thermal stability and high glass-transition temperatures, making it a candidate for high-performance materials. rsc.org The general principle involves using the dihydroxybenzene core as a linker between reactive functional groups that can undergo polymerization. Aromatic ethers containing polymerizable groups, such as unsaturated side chains, are also explored as monomers for producing thermosetting resins. vulcanchem.com
Ligands in Catalysis
While this compound itself is not commonly employed directly as a ligand in catalysis, its structural framework, upon deprotection to reveal the catechol (1,2-dihydroxybenzene) unit, serves as a precursor to a wide range of catalytically active bidentate ligands. The two adjacent oxygen atoms of the catechol moiety can effectively chelate to a metal center, forming stable complexes that are crucial for various catalytic transformations.
The catalytic applications of ligands derived from catechol are extensive. For instance, transition metal complexes incorporating catecholate ligands have been investigated for their catalytic activity in oxidation reactions. These complexes can mimic the active sites of catechol oxidase enzymes, which catalyze the oxidation of catechols to quinones.
Furthermore, the benzene backbone of this compound can be functionalized to introduce other coordinating groups, leading to the formation of multidentate ligands. An analogous example is the well-studied bidentate phosphine (B1218219) ligand, 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (1,2-DTBPMB), which has shown exceptional performance in palladium-catalyzed alkoxycarbonylation reactions. units.itnih.gov Similarly, 1,2-bis(dimethylarsino)benzene, known as "diars," is a classic chelating ligand in coordination chemistry, capable of stabilizing metal complexes in various oxidation states. chemeurope.com These examples highlight the potential of the 1,2-disubstituted benzene framework, inherent in this compound, to be a scaffold for effective catalyst ligands.
The methoxymethoxy (MOM) groups in this compound act as protecting groups for the hydroxyl functionalities of catechol. This protection strategy is vital during the synthesis of more complex ligand structures, preventing unwanted side reactions of the hydroxyl groups. Once the desired ligand backbone is assembled, the MOM groups can be readily removed under acidic conditions to generate the active chelating diol.
Design of Analogues and Derivatives for Specific Synthetic Targets
The structural scaffold of this compound provides a versatile platform for the design and synthesis of a variety of analogues and derivatives tailored for specific applications in organic synthesis. By modifying the substitution pattern on the benzene ring or by incorporating this unit into larger molecular architectures, a diverse range of synthetic intermediates can be accessed.
Mono- and Tris-Methoxymethoxybenzene Derivatives
The synthesis of tris-methoxymethoxybenzene derivatives, while not directly starting from this compound, provides insight into the preparation of polysubstituted methoxymethoxybenzene compounds. A common precursor for 1,3,5-tris(methoxymethoxy)benzene is phloroglucinol (B13840) (1,3,5-trihydroxybenzene). The protection of the hydroxyl groups as their methoxymethyl ethers is typically achieved by reacting phloroglucinol with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). google.comgoogle.com
| Starting Material | Reagents | Product | Yield | Reference |
| Phloroglucinol | NaH, MOMCl, DMF | 1,3,5-Tris(methoxymethoxy)benzene | 97% | google.com |
| Methyl gallate | DIEA, MOMCl, THF | Methyl 3,4,5-tris(methoxymethoxy)benzoate | - |
Table 1: Synthesis of Tris-Methoxymethoxybenzene Derivatives
The selective synthesis of mono-methoxymethoxybenzene derivatives from this compound would require a regioselective deprotection or a mono-functionalization approach. While specific methods for the selective mono-demethoxymethoxylation of this compound are not widely reported, general strategies for selective deprotection of similar poly-alkoxy aromatic compounds often rely on careful control of reaction conditions, such as the use of specific Lewis acids or limiting the amount of deprotecting agent.
Halogenated and Alkylated Analogues
The introduction of halogen and alkyl substituents onto the this compound core can be achieved through various synthetic methodologies, significantly expanding its utility as a synthetic intermediate.
A powerful technique for the regioselective functionalization of aromatic compounds bearing directing metalating groups (DMGs) is directed ortho-lithiation. ksu.edu.sanih.govias.ac.inacs.org The methoxymethoxy groups in this compound can act as DMGs, directing the deprotonation of an adjacent aromatic C-H bond by a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting aryllithium species can then be quenched with a wide range of electrophiles to introduce various substituents, including halogens and alkyl groups. For instance, quenching with a halogen source like 1,2-dibromo-1,1,2,2-tetrafluoroethane can yield the corresponding bromo-derivative. psu.edu Similarly, reaction with an alkyl halide would furnish the alkylated analogue.
An example of a halogenated derivative is 1-Bromo-2,3-bis(methoxymethoxy)benzene. nih.gov The synthesis of such compounds provides access to building blocks that can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form more complex molecular structures.
| Starting Material | Reaction Type | Reagents | Product | Reference |
| Methoxymethoxybenzenetricarbonylchromium(0) | Dilithiation-quench | 1. n-BuLi, (-)-sparteine (B7772259) 2. 1,2-dibromo-1,1,2,2-tetrafluoroethane | Planar chiral bromo-complex | psu.edu |
| 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl | Lithiation-alkylation | 1. n-BuLi, THF 2. CH₃I | 2,2'-Bis(methoxymethoxy)-3-methyl-1,1'-binaphthyl | nih.gov |
Table 2: Synthesis of Halogenated and Alkylated Derivatives via Lithiation
Binaphthyl Derivatives with Methoxymethoxy Groups
This compound serves as a key conceptual model for the protection of diol systems, a strategy that is extensively used in the synthesis of more complex and valuable chiral ligands, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL). The methoxymethyl (MOM) group is a common choice for protecting the hydroxyl groups of BINOL, allowing for subsequent functionalization of the binaphthyl scaffold without interference from the acidic hydroxyl protons. nih.gov
The synthesis of these MOM-protected BINOL derivatives typically involves the reaction of enantiomerically pure BINOL with a base like sodium hydride (NaH) to form the corresponding alkoxide, which is then treated with methoxymethyl chloride (MOMCl). nih.gov
| Starting Material | Reagents | Product | Reference |
| (R)-(+)-1,1'-Bi-2-naphthol | NaH, MOMCl, THF | (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl | nih.gov |
Table 3: Synthesis of a MOM-Protected BINOL Derivative
These MOM-protected binaphthyl derivatives are crucial intermediates in the synthesis of a wide array of chiral ligands. For example, they can undergo regioselective lithiation at the 3 and 3' positions, followed by reaction with various electrophiles to introduce new functionalities. nih.gov These modified ligands have found broad applications in asymmetric catalysis, including hydrogenation and carbon-carbon bond-forming reactions, where the steric and electronic properties of the substituents on the binaphthyl core can significantly influence the enantioselectivity of the catalytic transformation. researchgate.netacs.orgsioc-journal.cn
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,2-Bis(methoxymethoxy)benzene, offering precise information about the hydrogen and carbon atoms within the molecule. uobasrah.edu.iq
Proton NMR (¹H NMR) spectroscopy of this compound provides characteristic signals that confirm its structure. The spectrum typically shows a multiplet for the aromatic protons in the range of δ 6.93-7.17 ppm. acs.org The four protons on the benzene (B151609) ring, being in different chemical environments, may present as two distinct multiplets. acs.org The protons of the two equivalent methylene (B1212753) groups (-O-CH₂-O-) appear as a singlet at approximately δ 5.22 ppm. acs.org The six protons of the two equivalent methoxy (B1213986) groups (-O-CH₃) also produce a singlet, which is observed around δ 3.51 ppm. acs.org The integration of these signals corresponds to the number of protons in each unique environment within the molecule.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₄) | 6.93-7.17 | Multiplet | 4H |
| Methylene (-O-CH₂-O-) | 5.22 | Singlet | 4H |
| Methoxy (-O-CH₃) | 3.51 | Singlet | 6H |
Data sourced from CDCl₃ solvent. acs.org
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify the different carbon environments in this compound. Aromatic carbons typically resonate in the region of 120-150 ppm. libretexts.org For this compound, the carbon atoms of the benzene ring will show distinct signals within this range. The methylene carbons (-O-CH₂-O-) are expected to appear in the acetal (B89532) region, generally between 90-100 ppm. oregonstate.edu The methoxy carbons (-O-CH₃) will have a characteristic chemical shift in the range of 55-60 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C₆H₄) | 120-150 |
| Methylene (-O-CH₂-O-) | 90-100 |
To further confirm the structure of this compound and its derivatives, two-dimensional (2D) NMR techniques are utilized. rsc.org
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. For this compound, this could show correlations between the methoxy protons and the methylene protons, as well as between the methylene protons and the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon-13 atoms. It would definitively link the proton signals for the aromatic, methylene, and methoxy groups to their corresponding carbon signals in the ¹³C NMR spectrum.
DOSY (Diffusion-Ordered Spectroscopy): DOSY experiments can be used to separate the NMR signals of different components in a mixture based on their diffusion rates, which is useful for confirming the purity of a sample of this compound. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical tool for determining the molecular weight and fragmentation pattern of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample before detecting them with a mass spectrometer. measurlabs.com It is frequently used to analyze the purity of this compound and to identify it within complex mixtures. The mass spectrum obtained from GC-MS would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide structural information, for instance, the loss of a methoxymethyl group (-CH₂OCH₃).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The experimentally determined exact mass can be compared to the calculated mass for the chemical formula C₁₀H₁₄O₄ to confirm the identity of the compound. For instance, the calculated monoisotopic mass of this compound is 198.089209 g/mol . epa.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon-13 |
| Methoxy |
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a powerful analytical technique used for the precise mass determination of molecules. In the characterization of this compound and its derivatives, high-resolution mass spectrometry (HRMS) with ESI-TOF is frequently employed to confirm the elemental composition of synthesized compounds. This method involves ionizing the sample and measuring the time it takes for the ions to travel to a detector, which allows for a very accurate calculation of the mass-to-charge ratio (m/z).
Research on related bis(methoxymethoxy)benzene structures demonstrates the utility of ESI-TOF MS in verifying reaction products. For instance, in the synthesis of complex molecules, ESI-TOF MS provides definitive evidence of the target structure by matching the experimentally observed mass with the calculated mass. thieme-connect.comrsc.orgscielo.br Studies on various substituted bis(methoxymethoxy)benzene compounds have reported HRMS data that confirms their molecular formulas. thieme-connect.comacs.org For example, the sodium adduct ([M + Na]⁺) of a diol derivative of 5,8-bis(methoxymethoxy)-1,4-dihydro-1,4-epoxynaphthalene was identified with a calculated m/z of 321.0950 and a found value of 321.0951, confirming the formula C₁₄H₁₈NaO₇. thieme-connect.com Similarly, the deprotonated ion ([M - H]⁻) of a different derivative was also successfully characterized. scielo.br
Table 1. ESI-TOF MS Data for this compound Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| (1R,2S,3R,4S)-5,8-Bis(methoxymethoxy)-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-2,3-diol | [M + Na]⁺ | 321.0950 | 321.0951 | thieme-connect.com |
| Methyl 3,5-dihydroxybenzoate (B8624769) Derivative | [M - H]⁻ | 167.0350 | 167.0342 | scielo.br |
| (R)-Ethyl 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl-3-carboxylate Derivative | [M+Na]⁺ | Not Specified | Not Specified | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands.
The presence of the aromatic benzene ring gives rise to specific vibrations. These include C-H stretching vibrations typically found in the 3100-3000 cm⁻¹ region. orgchemboulder.com Carbon-carbon stretching vibrations within the aromatic ring produce characteristic absorptions in the 1600-1400 cm⁻¹ range. orgchemboulder.com Furthermore, the substitution pattern on the benzene ring influences the C-H out-of-plane ("oop") bending bands in the 900-675 cm⁻¹ region, which can help confirm the 1,2-disubstituted (ortho) arrangement. orgchemboulder.com
The methoxymethoxy (-OCH₂OCH₃) groups introduce strong C-O stretching vibrations, which are typically observed in the 1200-1000 cm⁻¹ region. The aliphatic C-H bonds in the methyl and methylene groups of the methoxymethyl ether moieties will show stretching absorptions just below 3000 cm⁻¹.
Analysis of structurally related compounds provides insight into the expected spectral features. For example, a diol derivative of a bis(methoxymethoxy)naphthalene compound displayed significant peaks at 2954 cm⁻¹ and 2827 cm⁻¹ (C-H stretching), 1622 cm⁻¹ and 1491 cm⁻¹ (aromatic C=C stretching). thieme-connect.com
Table 2. Characteristic IR Absorption Bands for Bis(methoxymethoxy) Derivatives
| Compound Derivative | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| General Aromatic | Aromatic C-H Stretch | 3100-3000 | orgchemboulder.com |
| General Aromatic | Aromatic C=C Stretch | 1600-1400 | orgchemboulder.com |
| (1R,2S,3R,4S)-5,8-Bis(methoxymethoxy)-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-2,3-diol | C-H Stretch | 2954, 2827 | thieme-connect.com |
| (1R,2S,3R,4S)-5,8-Bis(methoxymethoxy)-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-2,3-diol | Aromatic C=C Stretch | 1622, 1491 | thieme-connect.com |
| 3,5-Bis(methoxymethoxy)benzaldehyde | C-H Stretch | 2994, 2956, 2938, 2904, 2828 | scielo.br |
Electronic Absorption and EPR Spectroscopy
Electronic absorption spectroscopy, typically using UV-Vis-NIR spectrometers, provides information about the electronic transitions within a molecule. This compound, as a derivative of benzene, is expected to show absorption bands in the ultraviolet region corresponding to π-π* transitions of the aromatic ring. The exact position and intensity of these bands are influenced by the methoxymethoxy substituents.
While this compound itself is a diamagnetic, closed-shell molecule and thus EPR-silent, it serves as a crucial precursor for creating stable radical species and metal complexes that are studied using Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org EPR is a technique specifically sensitive to paramagnetic species, i.e., those with unpaired electrons.
In one study, this compound was used in the synthesis of a platinum(II) complex containing a catecholate ligand derived from the parent compound. acs.org This complex was designed to study photoinduced electron spin polarization in an exchange-coupled organic biradical. acs.org The electronic absorption spectrum of the resulting complex was collected in methylene chloride to characterize its electronic states. acs.org Steady-state and transient EPR spectroscopies were then used to probe the photoexcited states of the complex, which contains four unpaired spins localized on different parts of the molecule. acs.org Such studies are critical for understanding electron transfer processes and magnetic interactions in molecular materials. Research on related systems also utilizes EPR to investigate the properties of diradicals, where the technique can reveal the stability of singlet versus triplet states. acs.orgrsc.org
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties of molecules. While specific, in-depth DFT studies exclusively focused on 1,2-Bis(methoxymethoxy)benzene are not extensively available in the public domain, the principles of such analyses can be outlined. These calculations typically provide optimized molecular geometries, electronic energy levels, and electron density distributions.
For a molecule like this compound, DFT calculations would be expected to reveal the conformational preferences of the methoxymethoxy groups relative to the benzene (B151609) ring. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the ether linkages would be expected to be regions of high electron density (negative potential), while the aromatic protons would exhibit a more positive potential.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | (Value) eV | Indicates the ability to donate electrons. |
| LUMO Energy | (Value) eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | (Value) eV | Relates to chemical reactivity and stability. |
| Dipole Moment | (Value) Debye | Measures the overall polarity of the molecule. |
Mechanistic Modeling of Reactions Involving this compound
Mechanistic modeling uses computational methods to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This allows for the elucidation of reaction pathways and the determination of reaction kinetics. For this compound, such modeling could be applied to several key reaction types.
One area of interest is the cleavage of the methoxymethyl (MOM) protecting groups. Computational modeling could compare the energetics of different deprotection strategies, for instance, acid-catalyzed hydrolysis. By calculating the activation energies for each step of the proposed mechanism, the rate-determining step could be identified, and reaction conditions could be optimized.
Another application would be in modeling electrophilic aromatic substitution reactions. The methoxymethoxy groups are ortho-, para-directing and activating. Mechanistic modeling could quantify this directing effect by calculating the relative energies of the transition states for substitution at different positions on the benzene ring, thus predicting the regioselectivity of reactions such as nitration or halogenation.
Prediction of Reactivity and Regioselectivity
Building upon the insights from quantum chemical calculations, the reactivity and regioselectivity of this compound in various chemical transformations can be predicted. The electron-donating nature of the two methoxymethoxy substituents is expected to activate the benzene ring towards electrophilic attack.
Fukui functions, derived from DFT calculations, can provide a more quantitative prediction of reactivity. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. By analyzing the Fukui functions, the most likely sites for electrophilic, nucleophilic, and radical attack can be identified. For this compound, the positions ortho and para to the methoxymethoxy groups would be expected to have the highest values of the Fukui function for electrophilic attack.
The regioselectivity of reactions such as lithiation can also be predicted. The oxygen atoms of the methoxymethoxy groups can act as directing groups for organolithium reagents. Computational modeling could assess the stability of different lithiated intermediates, thereby predicting the most favorable site of metalation.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound
| Position of Substitution | Relative Activation Energy (Predicted) | Predicted Major/Minor Product |
| C3 | High | Minor |
| C4 | Low | Major |
Note: This table represents a qualitative prediction based on established principles of electrophilic aromatic substitution. Actual quantitative data would require specific computational studies.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of 1,2-Bis(methoxymethoxy)benzene involves the reaction of catechol with chloromethyl methyl ether (MOM-Cl) in the presence of a base. acs.org However, due to the high toxicity and carcinogenic nature of MOM-Cl, future research is increasingly focused on developing safer and more sustainable synthetic routes.
One promising green alternative avoids MOM-Cl altogether, utilizing phosphorus pentoxide (P₂O₅) in a dimethoxymethane (B151124)/chloroform solution to protect dibromocatechol, which yielded the desired product in 95% yield. scispace.com This highlights a shift towards avoiding hazardous reagents. Further research could explore the adaptation of vapor-phase etherification processes using heterogeneous catalysts, a method that has proven environmentally friendly for the synthesis of related compounds like 1,2-methylenedioxybenzene from catechol. researchgate.net Such approaches minimize waste and often allow for catalyst recycling, aligning with the principles of green chemistry.
The table below summarizes existing and potential methodologies for synthesizing this compound and its precursors, emphasizing the shift towards more sustainable practices.
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| Catechol | Chloromethyl methyl ether, N,N-Diisopropylethylamine, CH₂Cl₂ | High yield (95%), but uses carcinogenic MOM-Cl. | acs.org |
| Dibromocatechol | Phosphorus pentoxide, Dimethoxymethane, Chloroform | Excellent yield (95%); avoids the use of MOM-Cl. | scispace.com |
| Catechol (Proposed) | Formaldehyde acetals (e.g., Diethoxymethane), Heterogeneous Catalyst (e.g., TS-1) | Potential vapor-phase, environmentally friendly route avoiding hazardous solvents and reagents. | researchgate.net |
Exploration of New Chemical Transformations
This compound serves as a stable scaffold for building more complex molecules. The methoxymethoxy groups are strong ortho-directing groups, facilitating regioselective functionalization of the aromatic ring. ksu.edu.sa
A primary area of exploration is directed ortho-lithiation. Treatment of this compound with organolithium reagents like n-butyllithium (n-BuLi) generates a lithium intermediate that can react with a wide range of electrophiles. ksu.edu.savapourtec.com For instance, this method has been used to introduce trimethylsilyl (B98337) groups onto the benzene (B151609) ring. acs.orgwww.gov.br This transformation is highly valuable for creating tailored building blocks.
Furthermore, halogenated derivatives such as 4-bromo-1,2-bis(methoxymethoxy)benzene are versatile substrates for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki couplings with boronic acids, enabling the formation of carbon-carbon bonds to construct biaryl systems or attach heterocyclic moieties like thiophene (B33073). rsc.org This derivative can also undergo lithium-halogen exchange to generate a lithiated species, which can then be converted into other functional groups, such as a boronic acid pinacol (B44631) ester, a crucial reagent for further cross-coupling reactions. rsc.org
Future work will likely focus on expanding the library of electrophiles used to trap the lithiated intermediates and exploring a wider range of cross-coupling partners and catalytic systems to synthesize increasingly complex molecular architectures. A key transformation also includes the selective deprotection of the MOM ethers, for which mild and efficient methods using heterogeneous catalysts like silica-supported sodium hydrogen sulfate (B86663) are being developed. researchgate.net
Advanced Functional Material Design
The true potential of this compound is realized when it is used as a precursor for advanced functional materials. Its derivatives are key components in the design of organic electronics, sensors, and specialized ligands.
The ability to introduce functionalities via lithiation and cross-coupling allows for the synthesis of complex ligands and monomers. For example, after being converted to (3,4-Bis(methoxymethoxy)phenyl)boronic acid pinacol ester, the molecule can be incorporated into larger conjugated systems with thiophene units. rsc.org After deprotection, the resulting catechol units can act as redox-active centers or binding sites for metals, making the final polymers suitable for applications in sensors or organic electronics.
In another application, this compound is the starting point for creating elaborate catecholate ligands. These ligands can coordinate with metals like platinum to form complexes with unique photophysical properties, such as those investigated for their photoinduced electron spin polarization, relevant to spintronics and quantum information science. acs.org The compound also serves as a protected building block in the synthesis of larger polycyclic aromatic systems, such as dicyanoheteropentacene analogues, which are under investigation for their potential as organic semiconductors. scispace.com The protected catechol moiety is crucial for building the molecular framework before the final material is revealed through deprotection.
Future research will likely leverage these synthetic strategies to design and construct novel polymers, metal-organic frameworks (MOFs), and chiral ligands for catalysis, where the core catechol structure, temporarily masked by the methoxymethyl groups, imparts the desired electronic, optical, or catalytic function. chemscene.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
